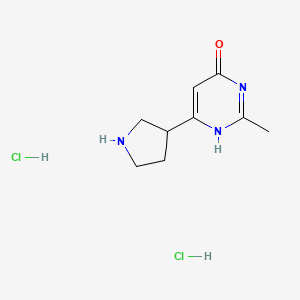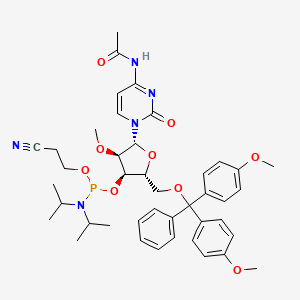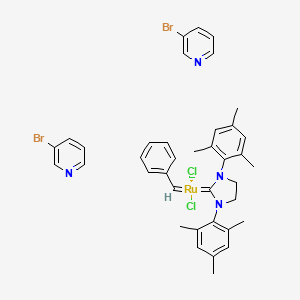![molecular formula C7H12O B8020270 (1S,4R)-Bicyclo[2.2.1]heptan-2-ol](/img/structure/B8020270.png)
(1S,4R)-Bicyclo[2.2.1]heptan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R)-Bicyclo[2.2.1]heptan-2-ol typically involves the reduction of norbornanone. One common method is the catalytic hydrogenation of norbornanone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. Another approach involves the use of sodium borohydride (NaBH4) as a reducing agent in an alcohol solvent like methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,4R)-Bicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form norbornanone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction of the hydroxyl group can lead to the formation of norbornane.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form norbornyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Norbornanone
Reduction: Norbornane
Substitution: Norbornyl chloride, norbornyl bromide
Wissenschaftliche Forschungsanwendungen
(1S,4R)-Bicyclo[2.2.1]heptan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its rigid structure makes it a valuable scaffold for studying stereochemistry and reaction mechanisms.
Biology: The compound is used in the design of enzyme inhibitors and as a model compound for studying enzyme-substrate interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of (1S,4R)-Bicyclo[2.2.1]heptan-2-ol depends on its specific application. In enzyme inhibition, the compound may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The rigid bicyclic structure allows for precise interactions with molecular targets, making it a useful tool in studying enzyme mechanisms and designing inhibitors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Norbornane: A saturated hydrocarbon with a similar bicyclic structure but lacking the hydroxyl group.
Norbornanone: The ketone derivative of norbornanol, formed by oxidation of the hydroxyl group.
Norbornyl chloride: A halogenated derivative formed by substitution of the hydroxyl group with chlorine.
Uniqueness
(1S,4R)-Bicyclo[2.2.1]heptan-2-ol is unique due to the presence of the hydroxyl group, which imparts additional reactivity and functionality compared to its analogs. This makes it a versatile compound in synthetic chemistry and a valuable tool in various research applications.
Eigenschaften
IUPAC Name |
(1S,4R)-bicyclo[2.2.1]heptan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-7-4-5-1-2-6(7)3-5/h5-8H,1-4H2/t5-,6+,7?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTYQMYDIHMKQB-JEAXJGTLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1CC2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(2,4-dimethoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine;hydrochloride](/img/structure/B8020233.png)






![Potassium;difluoro-[4-(2-methoxyethoxy)phenyl]borane;fluoride](/img/structure/B8020285.png)
![Potassium;difluoro-[4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenyl]borane;fluoride](/img/structure/B8020289.png)
